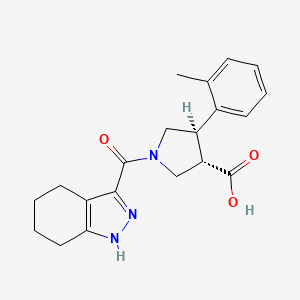

![molecular formula C18H22N4O2S B5592097 N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis AnalysisThe synthesis of similar compounds has been extensively explored in the realm of medicinal chemistry. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including various substitutions, demonstrates the diverse methodologies employed to create compounds with significant opioid kappa agonistic activities (Barlow et al., 1991). These synthetic strategies emphasize the versatility of acetamide frameworks in drug design, hinting at the complexity and creativity involved in synthesizing compounds like "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a critical role in their biological activities. Studies on similar compounds, such as the exploration of methoxyaryl substitutions on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, reveal how subtle changes can significantly influence receptor binding and selectivity (Yaziji et al., 2013). These insights into molecular structure analysis are invaluable for understanding how "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide" might interact with biological targets.

Chemical Reactions and PropertiesChemical reactions involving similar acetamide compounds have been documented to produce a range of biologically active molecules. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide showcases the types of reactions these compounds can undergo (Qun-feng, 2008). Such chemical transformations are crucial for the functionalization and further development of "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide."

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, significantly affect their pharmaceutical applicability. Research on compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provides valuable data on how structural elements influence these physical characteristics, offering insights relevant to the compound (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

- Synthesis of Anticancer Compounds : Research has shown the synthesis of certain analogues of aminopterin, a known anticancer agent, using complex chemical processes. These analogues have demonstrated significant anticancer activity both in vitro and in vivo (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

- Development of Cytotoxic Agents : Compounds synthesized using methoxyphenyl groups attached to a pyrimidine ring have shown potential as anticancer agents. One such compound exhibited appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).

Enzyme Inhibition

- Inhibitory Activities on Enzymes : Synthesized compounds involving methoxyphenylsulfonyl groups demonstrated inhibitory effects against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, showing potential for therapeutic applications (Virk et al., 2018).

Antimicrobial Activity

- Antimicrobial Agents : Certain pyrimidinone and oxazinone derivatives, synthesized using specific pyridine compounds, have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Other Applications

- Green Synthesis : N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of the compound , is used in the green synthesis of azo disperse dyes, replacing more environmentally harmful methods (Zhang Qun-feng, 2008).

- Insecticide Development : Pyridine derivatives have been explored for their insecticidal properties, demonstrating significant activity against certain pests (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12(23)20-16-11-22(17-8-9-19-18(21-17)25-3)10-15(16)13-4-6-14(24-2)7-5-13/h4-9,15-16H,10-11H2,1-3H3,(H,20,23)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYAQFZNCYKMZ-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NC(=NC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NC(=NC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

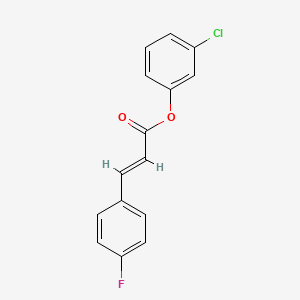

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)

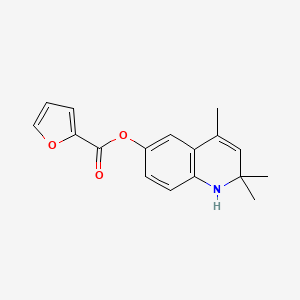

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)

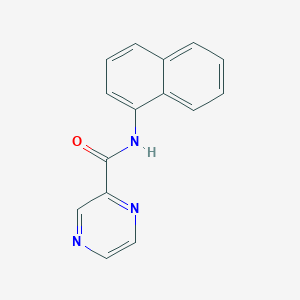

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)

![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)

![2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5592094.png)

![N-{2-[(dimethylamino)methyl]benzyl}-4-hydroxy-N-methyl-2-(3-methylphenyl)pyrimidine-5-carboxamide](/img/structure/B5592095.png)